molecular formula C21H18BrN5O2 B2652186 N-(4-bromophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide CAS No. 1185160-90-0

N-(4-bromophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide

Cat. No.: B2652186
CAS No.: 1185160-90-0
M. Wt: 452.312
InChI Key: XDYCLUIPRQOVKB-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a synthetic organic compound that belongs to the class of triazolopyridazines

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide typically involves the following steps:

    Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the 4-bromophenyl group: This step involves the coupling of the triazolopyridazine core with 4-bromophenyl derivatives using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions may target the carbonyl group in the triazolopyridazine core, potentially yielding alcohol derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions or with the aid of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The triazolopyridazine core is known to interact with various molecular targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
  • N-(4-fluorophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide

Uniqueness

The presence of the 4-bromophenyl group in N-(4-bromophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide may confer unique properties such as increased lipophilicity, altered electronic effects, and specific interactions with biological targets compared to its analogs with different substituents.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5O2/c1-13-3-4-15(11-14(13)2)18-9-10-19-25-26(21(29)27(19)24-18)12-20(28)23-17-7-5-16(22)6-8-17/h3-11H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYCLUIPRQOVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Br)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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